(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime
CAS No.: 1228670-10-7
Cat. No.: VC2644178
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228670-10-7 |
|---|---|
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | (NE)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C11H15N3O2/c1-16-11-9(8-12-15)4-5-10(13-11)14-6-2-3-7-14/h4-5,8,15H,2-3,6-7H2,1H3/b12-8+ |
| Standard InChI Key | YOFHZOABMZTSGZ-XYOKQWHBSA-N |
| Isomeric SMILES | COC1=C(C=CC(=N1)N2CCCC2)/C=N/O |
| SMILES | COC1=C(C=CC(=N1)N2CCCC2)C=NO |
| Canonical SMILES | COC1=C(C=CC(=N1)N2CCCC2)C=NO |
Introduction
Overview of the Compound
(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime is a synthetic organic compound characterized by its nicotinaldehyde backbone, functionalized with a methoxy group, a pyrrolidine ring, and an oxime moiety. Its systematic name reflects its geometric configuration (E), indicating the trans arrangement of substituents around the oxime functional group. This compound is of interest in medicinal chemistry and material science due to its potential bioactivity and reactivity.
Key Identifiers:
Structural Features
The compound's structure integrates several functional groups:
-
Methoxy Group (-OCH3): Enhances lipophilicity and may influence pharmacokinetic properties.
-
Pyrrolidine Ring: A nitrogen-containing heterocyclic structure contributing to basicity and potential biological activity.
-
Oxime Group (-C=NOH): Known for its role in chelation and potential biological activity as enzyme inhibitors or signaling molecules.
Synthesis
The synthesis of (E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime typically involves:
-
Formation of Nicotinaldehyde Derivative: Starting with a nicotinic acid derivative, the aldehyde group is introduced through selective oxidation.
-
Substitution with Pyrrolidine: The pyrrolidine moiety is added via nucleophilic substitution or reductive amination.
-
Oxime Formation: The aldehyde group reacts with hydroxylamine hydrochloride under basic conditions to form the oxime in its (E)-configuration.
Applications and Potential Uses
(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime has been investigated for various applications:
-
Medicinal Chemistry: The presence of an oxime group suggests potential use as an enzyme inhibitor or in drug design targeting specific pathways.
-
Material Science: The compound’s functional groups allow for derivatization, making it suitable for creating novel materials or catalysts.
-
Biological Studies: Oximes are often explored for their neuroprotective properties or as antidotes for organophosphate poisoning.
Analytical Characterization
The compound can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): Confirms the chemical structure by identifying proton and carbon environments.
-
Mass Spectrometry (MS): Provides molecular weight and fragmentation pattern data.
-
Infrared Spectroscopy (IR): Identifies functional groups such as -C=NOH (oxime) and -OCH3 (methoxy).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume